ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate
Description
Ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is a triazolopyrimidine derivative characterized by a fused triazole and pyrimidine core. Its molecular formula is C₁₄H₁₂N₄O₃, with a molecular weight of 284.27 g/mol . The compound features a 5-methyl substituent on the pyrimidine ring and an ethyl ester group on the propanoate side chain, which contributes to its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-3-18-9(16)5-4-8-7(2)14-11-12-6-13-15(11)10(8)17/h6H,3-5H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOMEKRIPWEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2N=CNN2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable hydrazine derivative with a β-keto ester in the presence of a dehydrating agent.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques are employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases and conditions.
Industry: The compound is also used in the material science industry for the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their performance and durability.
Mechanism of Action
The mechanism by which ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Structural Attributes :
- Triazolo[1,5-a]pyrimidine core : A bicyclic system combining a triazole (three nitrogen atoms) and a pyrimidine (two nitrogen atoms), enabling diverse interactions with biological targets.
- 5-Methyl substituent : Influences steric and electronic properties, affecting binding affinity.
Its ester group may serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid form .
Triazolopyrimidine derivatives share a common core but differ in substituents, leading to variations in biological activity, solubility, and target specificity. Below is a comparative analysis of structurally related compounds:
Key Insights:
Substituent Effects :
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves lipophilicity compared to its carboxylic acid analog (CAS 1030457-30-7), which has higher aqueous solubility but reduced cell permeability .
- Aromatic Groups : Bromophenyl (in ) or methoxyphenyl (in ) substituents enhance binding to hydrophobic enzyme pockets, increasing anticancer potency.
- Thioether Linkage : Compound 2b () incorporates a sulfur atom, which may improve metabolic stability and target affinity.
For example, the trifluoromethyl group in 3-[5-(3-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid () enhances binding to kinases via halogen bonding. Antimicrobial Activity: Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate () inhibits bacterial enzymes like dihydrofolate reductase, a mechanism less prominent in the target compound.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl or ethyl groups) are synthesized in fewer steps compared to derivatives with aromatic or heterocyclic moieties .
Case Study: Target Compound vs. Methyl Ester Analog (2b)
- Structural Difference : The target compound lacks the thioether and fluorophenyl groups present in 2b.
- Activity : 2b exhibits stronger mTOR inhibition (IC₅₀ = 12 nM) due to its thioether and fluorine atoms, which enhance interactions with the ATP-binding site .
- Pharmacokinetics : The target compound’s ester group may confer better oral bioavailability than 2b’s carbamoyl moiety, which requires hydrolysis for activation.
Biological Activity
Ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula and weight:
- Molecular Formula : C₁₁H₁₄N₄O₃
- Molecular Weight : 246.26 g/mol
The compound features a triazolo-pyrimidine core, which is known for various pharmacological activities.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : Compounds with a similar triazolo structure have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Anticancer Activity : Research indicates that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For example, some compounds have shown IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines such as MCF-7 and A549 .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | IC50 Value (µM) | Cell Line/Model | Reference |
|---|---|---|---|
| Antioxidant | N/A | Various | |
| Anticancer (MCF-7) | 22.54 | Breast Cancer | |
| Anticancer (A549) | 39.4 | Lung Cancer | |
| Anti-inflammatory | N/A | In vitro models |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of triazolo-pyrimidine derivatives, this compound was tested against several human cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values suggesting effectiveness comparable to doxorubicin in certain contexts.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of compounds similar to this compound. The findings revealed that these compounds could reduce TNF-alpha levels significantly in vitro models of inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrimidine or triazole precursors. Key steps include cyclocondensation of hydrazonoyl chlorides with cyanoacetates under reflux conditions (e.g., ethanol, 80–100°C) . To improve yields:
- Optimize stoichiometry of reagents (e.g., 1:1.2 molar ratio of triazole to ester).
- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize side products .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra to confirm substituent positions (e.g., methyl at position 5, oxo group at position 7) .
- X-ray crystallography : Resolve the fused triazolo-pyrimidine core and ester conformation (e.g., bond angles and dihedral angles) .
- Mass spectrometry : Verify molecular weight (e.g., 222.20 g/mol for related derivatives) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Conduct in vitro assays to evaluate:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Anti-inflammatory potential : Inhibition of COX-2 enzyme via ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations:
- Prepare the ligand structure with Open Babel (minimized energy conformation).
- Dock into active sites of target proteins (e.g., EGFR kinase) using grid parameters centered on catalytic residues .
- Validate predictions with in vitro enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) .
Q. What strategies resolve contradictions in reported biological activity data across similar triazolopyrimidine derivatives?
- Methodological Answer : Address discrepancies via:
- Standardized assays : Ensure consistent cell lines, incubation times, and controls.
- SAR analysis : Compare substituent effects (e.g., bromophenyl vs. methoxyphenyl groups on antitumor activity) .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., ester groups enhancing solubility and bioavailability) .
Q. How can green chemistry principles be integrated into large-scale synthesis of this compound?
- Methodological Answer : Replace traditional methods with sustainable approaches:
- Solvent-free reactions : Use ball milling for cyclocondensation steps .
- Biocatalysis : Employ lipases for esterification under mild conditions .
- Continuous flow reactors : Improve efficiency and reduce waste (residence time <30 min) .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer : Perform:
- HPLC-MS stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C) over 24h .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (e.g., onset temperature >200°C) .
- Photostability testing : Expose to UV light (320–400 nm) and quantify photodegradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
